Piperidine, 2-(2-oxazolyl)-

Description

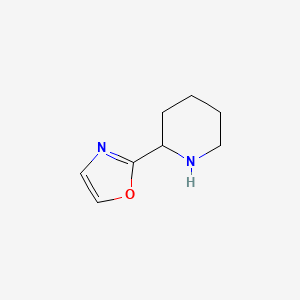

Piperidine, 2-(2-oxazolyl)- is a heterocyclic compound featuring a six-membered piperidine ring (C₅H₁₁N) substituted at the 2-position with a 1,3-oxazole moiety. The oxazole group is a five-membered aromatic ring containing one oxygen and one nitrogen atom, contributing to the compound's electronic and steric properties.

The compound’s piperidine core allows for conformational flexibility, while the oxazole substituent introduces hydrogen-bonding capabilities and π-π stacking interactions. These features make it a valuable scaffold in developing enzyme inhibitors, receptor modulators, and antimicrobial agents .

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

2-piperidin-2-yl-1,3-oxazole |

InChI |

InChI=1S/C8H12N2O/c1-2-4-9-7(3-1)8-10-5-6-11-8/h5-7,9H,1-4H2 |

InChI Key |

QTQRREGTSQGWQL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C2=NC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperidine derivatives, including Piperidine, 2-(2-oxazolyl)-, can be achieved through various methods. One common approach involves the hydrogenation of pyridine over a molybdenum disulfide catalyst . Another method includes the cyclization of nitriles and alkynes using transition metals . Additionally, the van Leusen reaction, which employs tosylmethylisocyanides (TosMICs), is a well-established method for synthesizing oxazole-based molecules .

Industrial Production Methods: Industrial production of piperidine derivatives often involves the hydrogenation of pyridine. This process is efficient and scalable, making it suitable for large-scale production . The use of transition metal catalysts and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Ring-Opening of the Oxazole Moiety

The oxazole ring undergoes nucleophilic attack, particularly under alkaline conditions or with primary aliphatic amines. For example:

-

Reaction with Piperidine : Oxazolo[3,2-a]pyridinium salts react with piperidine to form indolizine derivatives via oxazole ring-opening. In one study, 5-methyl-2-(p-nitrophenyl)oxazolo[3,2-a]pyridinium perchlorate (1b ) reacts with piperidine to yield 2-(p-nitrophenyl)-5-piperidylindolizine (4 ) in 66% yield .

-

Alkaline Hydrolysis : The oxazole ring opens in aqueous NaOH to form aminobutadiene derivatives (e.g., 2 and 3 ), with product distribution dependent on temperature .

Table 1: Oxazole Ring-Opening Reactions

| Substrate | Nucleophile | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|---|

| 1b | Piperidine | Reflux, 15 min | 5-Piperidylindolizine (4 ) | 66% | |

| Oxazolopyridinium | NaOH (aq) | RT, 20 min | (1E,3E)-Aminobutadiene (2 ) | 60% |

Condensation Reactions Involving the Piperidine Amine

The piperidine amine participates in condensation with aldehydes to form oxazolopiperidines. For instance:

-

Reaction with Aldehydes : 2-Hydroxymethylpiperidine (2-HMP) reacts with aldehydes (e.g., propanal, pivaldehyde) via iminium ion intermediates to yield hexahydro-3-alkyl-1,3-oxazolopiperidines (4–15 ) in ~80% average yield . Steric and electronic factors influence diastereoselectivity, favoring pseudo-equatorial C-3 substituents .

Table 2: Oxazolopiperidine Formation from 2-HMP

| Aldehyde | Product | Conditions | Yield | Ref. |

|---|---|---|---|---|

| Propanal | 6 | Toluene, RT, 20 min | 85% | |

| Pivaldehyde | 11 | Toluene, reflux, 1 h | 80% |

Catalytic Transformations

Palladium and ruthenium catalysts enable functionalization of the piperidine-oxazole scaffold:

-

Palladium-Catalyzed Oxidation : Oxazole-containing palladium complexes (e.g., [(PBO)Pd(NCMe)₂][OTf]₂) mediate styrene oxidation to acetophenones via Pd-alkylperoxide intermediates .

-

Ruthenium-Catalyzed Decarbonylation : Piperidine-2-carboxylates undergo Ru-catalyzed decarbonylative arylation with arylboronic acids to yield 2-arylpyrrolidines .

Table 3: Catalytic Reactions

| Catalyst | Substrate | Reaction Type | Product | Yield | Ref. |

|---|---|---|---|---|---|

| Pd(II)/Quinox | Styrene | Oxidation with H₂O₂ | Acetophenone | 90% | |

| Ru(0) | Piperidine-2-ester | Decarbonylative arylation | 2-Arylpyrrolidine | 75% |

Multicomponent Reactions (MCRs)

The piperidine and oxazole functionalities participate in MCRs to generate complex heterocycles:

-

Ugi-Type Reactions : 2-Aminophenol, aldehydes, and isocyanides form benzo[d]oxazol-2-yl-piperidine derivatives in TFE at 55°C .

-

Passerini–Smiles Reaction : Electron-deficient phenols and isocyanides yield α-aryloxy amides, demonstrating the oxazole’s role as an electron-withdrawing group .

Table 4: MCR-Derived Products

| Components | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| 2-Aminophenol, NMP, isocyanide | TFE, 55°C, 12 h | Benzo[d]oxazol-2-yl-piperidine | 70% |

Substitution and Functionalization

-

Electrophilic Substitution : The oxazole’s C-5 position undergoes halogenation or nitration, guided by quantum chemical calculations .

-

Piperidine N-Alkylation : Piperidine’s nitrogen reacts with alkyl halides or epoxides to form N-alkylated derivatives, enhancing solubility for pharmacological applications .

Scientific Research Applications

Chemistry: Piperidine, 2-(2-oxazolyl)- is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, piperidine derivatives are studied for their potential therapeutic effects. They have been shown to possess anticancer, antimicrobial, and anti-inflammatory properties .

Medicine: Piperidine, 2-(2-oxazolyl)- and its derivatives are explored for their potential use in treating various diseases, including cancer and neurological disorders .

Industry: In the industrial sector, piperidine derivatives are used in the production of agrochemicals, dyes, and polymers .

Mechanism of Action

The mechanism of action of Piperidine, 2-(2-oxazolyl)- involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives have been shown to activate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cancer progression . These compounds can induce apoptosis through caspase-dependent pathways, making them potential candidates for anticancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Piperidine, 2-(2-oxazolyl)- with analogs differing in heterocyclic substituents, functional groups, or substitution patterns. Key parameters include structural features, physicochemical properties, and biological applications.

Piperidine Derivatives with Oxazole Variants

Key Observations :

- Oxazole vs. Oxadiazole : Oxadiazoles (e.g., 1,2,4-oxadiazole in ) are more electron-deficient than oxazoles, improving solubility and binding to polar enzyme pockets.

- Substituent Effects: Fluorobenzyl groups () enhance bioavailability and target affinity, while phosphino groups () enable coordination chemistry.

Piperidine Derivatives with Other Heterocycles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.